molecular formula C15H24O5 B14333195 Dimethyl (3-oxo-4-pentylcyclopentyl)propanedioate CAS No. 104823-12-3

Dimethyl (3-oxo-4-pentylcyclopentyl)propanedioate

Cat. No.: B14333195
CAS No.: 104823-12-3
M. Wt: 284.35 g/mol
InChI Key: IPOOFZPWSHDVAT-UHFFFAOYSA-N
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Description

Dimethyl (3-oxo-4-pentylcyclopentyl)propanedioate is a chemical compound with the molecular formula C14H22O5 It is known for its unique structure, which includes a cyclopentyl ring substituted with a pentyl group and an oxo group, along with two ester groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl (3-oxo-4-pentylcyclopentyl)propanedioate typically involves the esterification of the corresponding carboxylic acid with methanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to ensure complete conversion. The general reaction scheme is as follows:

    Starting Material: 3-oxo-4-pentylcyclopentanecarboxylic acid

    Reagents: Methanol, acid catalyst (e.g., sulfuric acid)

    Conditions: Reflux, removal of water by azeotropic distillation

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Dimethyl (3-oxo-4-pentylcyclopentyl)propanedioate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohols.

    Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents such as alkyl halides or amines in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Dimethyl (3-oxo-4-pentylcyclopentyl)propanedioate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Dimethyl (3-oxo-4-pentylcyclopentyl)propanedioate involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, influencing biochemical pathways and cellular processes. The exact pathways and targets depend on the context of its application, whether in biological systems or chemical reactions.

Comparison with Similar Compounds

Similar Compounds

  • Dimethyl 2-(3-oxocyclopentyl)propanedioate
  • Dimethyl 2-(3-oxo-2-pentylcyclopentyl)propanedioate

Uniqueness

Dimethyl (3-oxo-4-pentylcyclopentyl)propanedioate is unique due to its specific substitution pattern on the cyclopentyl ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for targeted applications in research and industry.

Conclusion

This compound is a versatile compound with significant potential in various scientific fields. Its unique structure and reactivity make it a valuable tool for researchers and industrial applications. Understanding its preparation, reactions, and applications can lead to new discoveries and innovations.

Properties

CAS No.

104823-12-3

Molecular Formula

C15H24O5

Molecular Weight

284.35 g/mol

IUPAC Name

dimethyl 2-(3-oxo-4-pentylcyclopentyl)propanedioate

InChI

InChI=1S/C15H24O5/c1-4-5-6-7-10-8-11(9-12(10)16)13(14(17)19-2)15(18)20-3/h10-11,13H,4-9H2,1-3H3

InChI Key

IPOOFZPWSHDVAT-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1CC(CC1=O)C(C(=O)OC)C(=O)OC

Origin of Product

United States

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